1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.23 g/mol . It is also known by its IUPAC name, 5-(amino(nitroso)methyl)-1-ethylpiperidin-2-one . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a hydroxy group, and a carboximidamide group.
Preparation Methods
The synthesis of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves several steps. . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure and functional groups .
Comparison with Similar Compounds
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide can be compared with other similar compounds, such as:
1-ethyl-6-oxopiperidine-3-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboxamide:
1-ethyl-6-oxopiperidine-3-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and uses.
The uniqueness of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H15N3O2 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
InChI |
InChI=1S/C8H15N3O2/c1-2-11-5-6(8(9)10-13)3-4-7(11)12/h6,13H,2-5H2,1H3,(H2,9,10) |
InChI Key |
UHMXMNKCNPVHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CCC1=O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.